molecular formula C7H6ClFO2S B1439376 2-Fluoro-3-methylbenzenesulfonyl chloride CAS No. 1092349-98-8

2-Fluoro-3-methylbenzenesulfonyl chloride

Cat. No.: B1439376
CAS No.: 1092349-98-8
M. Wt: 208.64 g/mol
InChI Key: MQSQFPZVCHUKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-3-methylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-3-methylbenzenesulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Another method involves the direct chlorination of 2-fluoro-3-methylbenzenesulfonic acid using phosphorus pentachloride (PCl5) or oxalyl chloride (COCl)2. These reagents facilitate the substitution of the hydroxyl group with a chlorine atom, forming the desired sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods may also involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, oxidation reactions can occur, leading to the formation of sulfonic acids or sulfonates.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOCH3), and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is used for reduction reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl azides.

    Reduction: The major product is the corresponding sulfonamide.

    Oxidation: Products include sulfonic acids and sulfonates.

Scientific Research Applications

2-Fluoro-3-methylbenzenesulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of sulfonamide-based drugs.

    Organic Synthesis: The compound serves as a versatile reagent for introducing the sulfonyl chloride functional group into organic molecules, facilitating further chemical transformations.

    Biological Research: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 2-fluoro-3-methylbenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical reactions, including the formation of sulfonamides and sulfonate esters .

In biological systems, the compound can modify proteins and peptides by reacting with nucleophilic amino acid residues, such as lysine and cysteine. This modification can alter the structure and function of the target biomolecules, providing insights into their biological roles .

Comparison with Similar Compounds

2-Fluoro-3-methylbenzenesulfonyl chloride can be compared with other similar compounds, such as:

    2-Fluorobenzenesulfonyl chloride: Lacks the methyl group at the third position, resulting in different reactivity and applications.

    3-Methylbenzenesulfonyl chloride: Lacks the fluorine atom at the second position, affecting its chemical properties and reactivity.

    4-Fluoro-3-methylbenzenesulfonyl chloride: The fluorine atom is positioned differently, leading to variations in reactivity and applications.

The uniqueness of this compound lies in the combined presence of both the fluorine and methyl substituents, which influence its chemical behavior and make it a valuable reagent in various chemical and biological applications .

Properties

IUPAC Name

2-fluoro-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(7(5)9)12(8,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSQFPZVCHUKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092349-98-8
Record name 2-fluoro-3-methylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-methylbenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-methylbenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2-Fluoro-3-methylbenzenesulfonyl chloride
Reactant of Route 4
2-Fluoro-3-methylbenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
2-Fluoro-3-methylbenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Fluoro-3-methylbenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.